

# Foreword: Contextualizing 5-Fluoro-4-hydroxyquinazoline in Modern Drug Discovery

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## Compound of Interest

Compound Name: **5-Fluoro-4-hydroxyquinazoline**

Cat. No.: **B1417613**

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In the landscape of medicinal chemistry and drug development, quinazoline scaffolds represent a "privileged structure" class, renowned for their versatile biological activities, which span from anticancer to antiviral applications[1]. The strategic introduction of a fluorine atom, as seen in **5-Fluoro-4-hydroxyquinazoline**, is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.

This guide provides an in-depth analysis of the core physicochemical properties of **5-Fluoro-4-hydroxyquinazoline**. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this molecule's behavior. We will move beyond mere data presentation to explore the causality behind its properties and the experimental methodologies required for their validation, ensuring a robust foundation for its application in research and development programs.

## Molecular Identity and Structural Elucidation

A precise understanding of a compound's structure is the bedrock of all subsequent physicochemical analysis. For **5-Fluoro-4-hydroxyquinazoline**, this is particularly nuanced due to the phenomenon of tautomerism.

## Nomenclature and Identification

Property	Value	Source(s)
IUPAC Name	5-fluoro-3H-quinazolin-4-one	<a href="#">[2]</a>
CAS Number	436-72-6	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> FN <sub>2</sub> O	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Molecular Weight	164.14 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Synonyms	5-Fluoroquinazolin-4-ol, 5-Fluoroquinazolin-4(3H)-one, 5-Fluoro-4-quinazolone	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>

## The Critical Role of Tautomerism

**5-Fluoro-4-hydroxyquinazoline** exists in a tautomeric equilibrium between the enol (-OH) form (4-hydroxyquinazoline) and the more stable keto (amide) form (quinazolin-4-one). This is not a trivial distinction; the dominant tautomer dictates the molecule's hydrogen bonding capacity, polarity, and crystal packing, which in turn influence solubility, melting point, and biological target interactions. For related 4-hydroxyquinoline systems, extensive studies using spectroscopy and crystallography have shown that the keto-form is overwhelmingly favored in the solid state and in polar solvents<sup>[7]</sup>. This is attributed to the greater stability of the amide bond.

Caption: Tautomeric equilibrium of **5-Fluoro-4-hydroxyquinazoline**.

## Thermal Properties: Melting Point Analysis

The melting point is a fundamental physical property that serves as a primary indicator of purity. A sharp, narrow melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden this range<sup>[8]</sup>.

## Reported Melting Point Data

Melting Point (°C)	Source
240-242	Matrix Scientific[3]
238-242	Apollo Scientific[5]
238	Guidechem[9]

The consistent range reported across multiple suppliers suggests a well-characterized and pure compound. The high melting point is indicative of a stable crystal lattice structure, likely reinforced by intermolecular hydrogen bonding in the predominant keto tautomer.

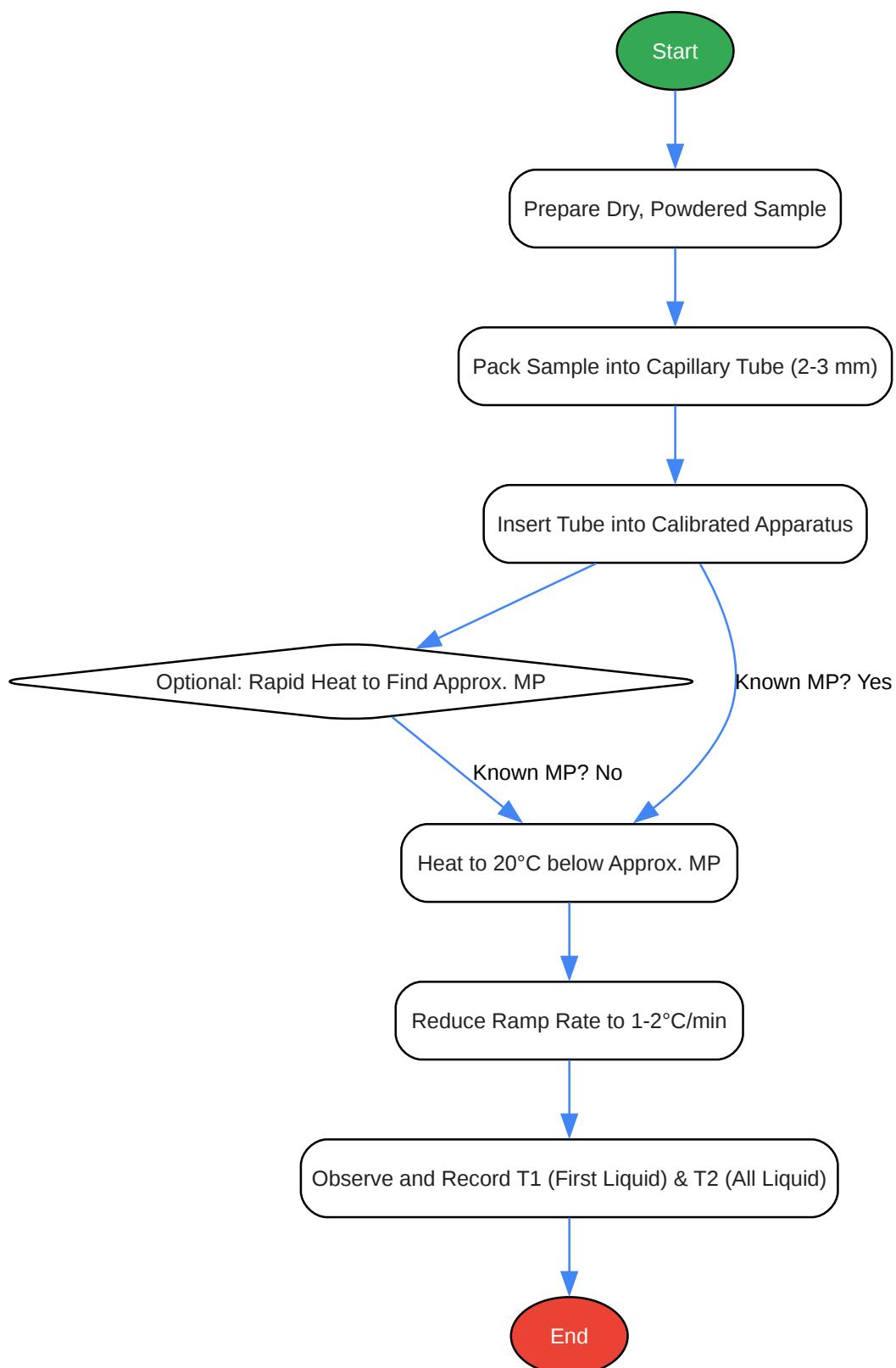
## Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standardized capillary method for accurate melting point determination, a self-validating system when performed with appropriate calibration.

**Expertise & Causality:** The choice of a slow heating ramp (1-2 °C/min) near the expected melting point is critical. Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to erroneously high and broad melting ranges[10].

- Sample Preparation:
  - Ensure the sample is completely dry and finely powdered to allow for uniform packing.
  - Tap the open end of a glass capillary tube into the sample powder.
  - Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end. The packed sample should be 2-3 mm high[10] [11].
- Apparatus Setup & Calibration:
  - Use a calibrated melting point apparatus (e.g., Mel-Temp or similar digital device). Calibration should be checked periodically with standards of known melting points (e.g., benzoic acid, urea)[10].

- Place the packed capillary tube into the sample holder of the apparatus[10][12].
- Measurement:
  - Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick run with a fast ramp rate (e.g., 10-20 °C/min) to find an approximate range[10].
  - Accurate Determination: Set the starting temperature to at least 20°C below the expected melting point.
  - Heat at a medium rate until the temperature is ~15°C below the expected melting point[11].
  - Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the heating block.
  - Record the temperature at which the first drop of liquid appears (T1).
  - Record the temperature at which the entire sample becomes a clear liquid (T2)[11]. The melting range is T1-T2.

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Caption: Workflow for Capillary Melting Point Determination.

## Solubility Profile

Solubility is a critical parameter in drug development, directly impacting bioavailability, formulation, and the design of in vitro assays. The "like dissolves like" principle is a useful starting point; the polar amide-like structure of **5-Fluoro-4-hydroxyquinazoline** suggests higher solubility in polar solvents[13].

## Qualitative Assessment and Predictive Insights

While specific quantitative solubility data is not readily available in the literature, we can predict its behavior. The presence of hydrogen bond donors (N-H) and acceptors (C=O, N, F) indicates that it should be soluble in polar protic solvents (e.g., ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Its aqueous solubility is expected to be limited but can be significantly influenced by pH, given its acidic and basic centers (see Section 4.0).

## Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing a robust and reproducible measure of a compound's intrinsic solubility[14].

**Trustworthiness:** The key to this method's reliability is ensuring that equilibrium has been reached. This is validated by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the solute in the solution has plateaued.

- Preparation:
  - Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial. The excess solid is crucial to ensure a saturated solution is formed[13][14].
- Equilibration:
  - Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium[14].
- Sample Separation:

- After equilibration, allow the vials to stand to let undissolved solid settle.
- Separate the saturated supernatant from the excess solid. This is best achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the compound[13].
- Quantification:
  - Accurately dilute the clear filtrate with a suitable solvent.
  - Determine the concentration of the compound in the diluted filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection[13].
  - A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification[13].
- Data Reporting:
  - Calculate the original concentration in the saturated solution, accounting for any dilutions.
  - Report the solubility in units of mg/mL or µg/mL at the specified temperature.

## Acidity and Basicity: pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a complex molecule like **5-Fluoro-4-hydroxyquinazoline**, which has both acidic (amide N-H) and basic (ring nitrogens) centers, knowing the pKa values is essential. It determines the molecule's charge state at a given pH, which governs its solubility, membrane permeability, and binding to biological targets[15].

## Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination. It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally[16][17].

**Expertise & Causality:** Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is critical because it keeps the activity coefficients of the ions in solution relatively constant, ensuring that the measured potential changes are due solely to changes in hydrogen ion concentration, not ionic interactions. Purging with nitrogen removes dissolved CO<sub>2</sub>, which can form carbonic acid and interfere with the titration of weakly acidic or basic compounds[16].

- System Preparation:

- Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10)[16].
- Prepare a solution of the compound (e.g., 1 mM) in water or a suitable co-solvent if solubility is low. Note that using co-solvents will yield an apparent pKa (pKa') specific to that solvent system[17].
- Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength[16].

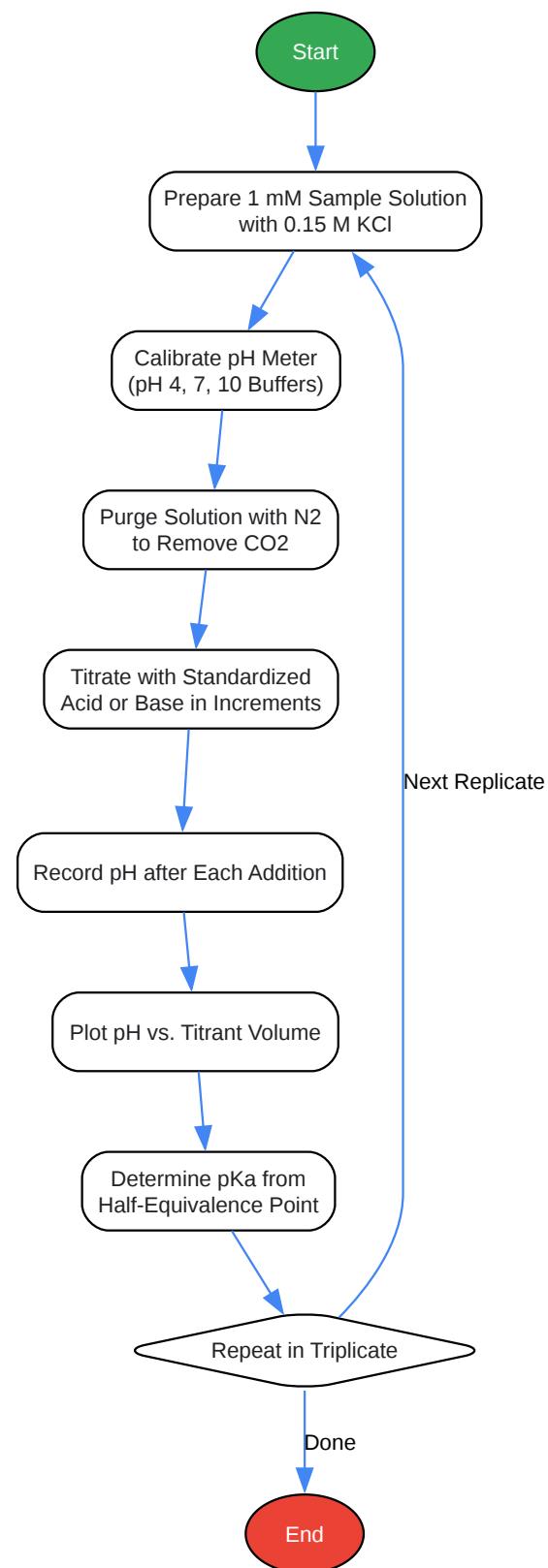
- Titration Procedure:

- Place a known volume (e.g., 20 mL) of the sample solution in a reaction vessel with a magnetic stirrer.
- Purge the solution with nitrogen for several minutes to displace dissolved CO<sub>2</sub>[16].
- Immerse the calibrated pH electrode into the solution.
- For an expected acidic pKa, titrate with a standardized basic solution (e.g., 0.1 M NaOH). For a basic pKa, titrate with a standardized acidic solution (e.g., 0.1 M HCl)[16].
- Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

- Data Analysis:

- Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

- The pKa can be determined from the inflection point of this sigmoid curve. Mathematically, it is the pH at which half of the compound has been neutralized (the half-equivalence point)[15][18].
- Perform the titration in triplicate to ensure reliability and report the average pKa with the standard deviation[16].



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Caption: Workflow for pKa Determination by Potentiometric Titration.

## Spectroscopic Characterization

Spectroscopic data provides an electronic and structural fingerprint of the molecule, essential for identity confirmation and purity assessment.

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and environment of hydrogen atoms in the molecule. The spectrum for **5-Fluoro-4-hydroxyquinazoline** is available from some suppliers and would be used to confirm the arrangement of protons on the aromatic rings[19].
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For **5-Fluoro-4-hydroxyquinazoline**, the expected exact mass is 164.0386 Da[2]. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition.
- Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. For the dominant keto tautomer, characteristic peaks would include a C=O (amide) stretch ( $\sim$ 1650-1680  $\text{cm}^{-1}$ ), an N-H stretch ( $\sim$ 3200-3400  $\text{cm}^{-1}$ ), and C-F stretches ( $\sim$ 1000-1400  $\text{cm}^{-1}$ ). IR spectra are available for this compound[2].

## Safety and Handling

Proper handling of any chemical is paramount for researcher safety. Based on aggregated GHS data, **5-Fluoro-4-hydroxyquinazoline** presents several hazards.

## GHS Hazard Identification

Hazard Code	Description	Classification	Source(s)
H302	Harmful if swallowed	Acute Toxicity, Oral (Category 4)	<a href="#">[2]</a> <a href="#">[20]</a>
H315	Causes skin irritation	Skin Corrosion/Irritation (Category 2)	<a href="#">[2]</a> <a href="#">[20]</a>
H319	Causes serious eye irritation	Serious Eye Damage/Irritation (Category 2)	<a href="#">[2]</a> <a href="#">[20]</a>
H335	May cause respiratory irritation	STOT - Single Exposure (Category 3)	<a href="#">[2]</a> <a href="#">[20]</a>

## Recommended Handling Procedures

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust[\[21\]](#)[\[22\]](#).
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat[\[22\]](#)[\[23\]](#).
- Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling[\[20\]](#)[\[21\]](#).
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The material may be air-sensitive[\[20\]](#)[\[21\]](#).
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[\[21\]](#)[\[22\]](#).

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